C3-Linkage Geometry: Imino (C=N) vs. Benzylidene (C=C) Differentiation Drives Divergent Target Engagement
The target compound features a C3-imino (C=N) linkage connecting the oxindole core to the 4-diethylaminophenyl group, whereas the closest commercial analog SU-4312 (NSC 86429) employs a C3-benzylidene (C=C) linkage with a 4-dimethylaminophenyl substituent . This single-bond hybridization difference produces orthogonal biological activity profiles: the benzylidene analog SU-4312 is a VEGFR2/FLK1 inhibitor with IC50 794 nM, while the imino-linked target compound is designated as an IDO1 inhibitor (NSC275428) based on profiling in the Tomek et al. 2017 IDO1 inhibitor discovery study [1][2]. No direct head-to-head IDO1 IC50 comparison between these two compounds has been published; however, the target assignment divergence underscores that the C3-linkage type — rather than merely the aryl substituent — is a critical determinant of target selectivity, making the two compounds unsuitable for mutual substitution in target-based assays [3].
| Evidence Dimension | Primary biological target assignment and potency |
|---|---|
| Target Compound Data | IDO1 inhibitor (NSC275428); specific IC50 not publicly disclosed in accessible literature |
| Comparator Or Baseline | SU-4312 (NSC 86429, 3-(4-dimethylamino)benzylidene-indolin-2-one): VEGFR2/FLK1 IC50 = 794 nM |
| Quantified Difference | Qualitative divergence in target class: IDO1 (immuno-oncology) vs. VEGFR2 (angiogenesis); benzylidene analog lacks reported IDO1 activity at comparable concentrations |
| Conditions | VEGFR2 inhibition measured by in vitro enzymatic assay (BindingDB BDBM50111603); IDO1 inhibitor classification per Tomek et al. 2017 Eur J Med Chem 126:983-996 |
Why This Matters
Researchers procuring for IDO1-targeted studies must select the imino-linked compound rather than the commercially prevalent benzylidene analog SU-4312, which is selective for an entirely different target class.
- [1] BindingDB. BDBM50111603 (CHEMBL296455): SU-4312. IC50: 794 nM against VEGFR2 (FLK1). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50111603. View Source
- [2] Tomek P, Palmer BD, Flanagan JU, Sun C, Raven EL, Ching LM. Discovery and evaluation of inhibitors to the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1): Probing the active site-inhibitor interactions. Eur J Med Chem. 2017;126:983-996. View Source
- [3] Enzyme Information System (BRENDA). Ligand NSC275428. Listed as an inhibitor of IDO1 (EC 1.13.11.52) from Homo sapiens, citing Tomek et al. 2017. https://enzyme-information.de/ligand.php?brenda_ligand_id=220263. View Source
